REACTION_CXSMILES
|
C([O:5][C:6](=[O:26])[CH2:7][N:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[C:9]1[S:17][CH2:18][CH2:19][CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1)(C)(C)C>C(O)(C(F)(F)F)=O.ClCCl>[CH:20]1([CH2:19][CH2:18][S:17][C:9]2[N:8]([CH2:7][C:6]([OH:26])=[O:5])[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[N:10]=2)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1 |f:1.2|
|
Name
|
tert-butyl[2-(2-cyclohexyl-ethylsulfanyl)-benzoimidazol-1-yl]-acetate
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CN1C(=NC2=C1C=CC=C2)SCCC2CCCCC2)=O
|
Name
|
TFA dichloromethane
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O.ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue is sonicated in Et2O/heptane (1:1, 1 ml) until a solid
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
WASH
|
Details
|
It is rinsed with heptane
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel (AcOEt/heptane, 1:1 containing 1% of AcOH)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CCSC1=NC2=C(N1CC(=O)O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 mg | |
YIELD: CALCULATEDPERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |